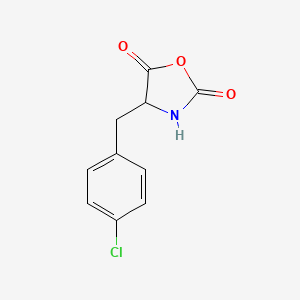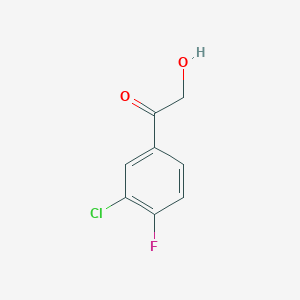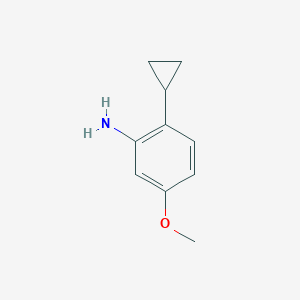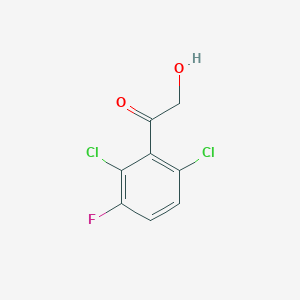
3-phenylbut-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylbut-2-enenitrile is an organic compound with the molecular formula C10H9N It is characterized by a phenyl group attached to a but-2-enenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Phenylbut-2-enenitrile can be synthesized through various methods. One common approach involves the reaction of benzaldehyde with acrylonitrile in the presence of a base, such as sodium hydroxide, under reflux conditions. This reaction yields this compound through a Knoevenagel condensation reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
3-Phenylbut-2-enenitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: 3-phenylbut-2-enamine.
Substitution: Various substituted phenylbut-2-enenitrile derivatives.
Scientific Research Applications
3-Phenylbut-2-enenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-phenylbut-2-enenitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The nitrile group can undergo metabolic transformations, influencing its activity and toxicity.
Comparison with Similar Compounds
Similar Compounds
3-Phenylprop-2-enenitrile: Similar structure but with a different position of the double bond.
3-Phenylbut-3-enenitrile: Similar structure but with a different position of the nitrile group.
3-Phenyl-3-methylacrylonitrile: Contains an additional methyl group.
Uniqueness
3-Phenylbut-2-enenitrile is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential applications compared to its analogs. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C10H9N |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
3-phenylbut-2-enenitrile |
InChI |
InChI=1S/C10H9N/c1-9(7-8-11)10-5-3-2-4-6-10/h2-7H,1H3 |
InChI Key |
TZRCAFZIOSMMHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC#N)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(Z)-butan-2-ylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline](/img/structure/B11719842.png)

![6-Chlorooxazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B11719852.png)


![rac-[(1R,2S)-2-bromocyclopropyl]methanol](/img/structure/B11719864.png)
![8-Bromo-2,3,4,5-tetrahydropyrido[2,3-f][1,4]oxazepine](/img/structure/B11719875.png)


![2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole hydrochloride](/img/structure/B11719893.png)
![1-Methyl-4-[4-(methylaminomethyl)phenyl]pyrrolidine-3-carboxamide;hydrochloride](/img/structure/B11719904.png)
